pGlu-Pro-Arg-MNA (monoacetate)

Description

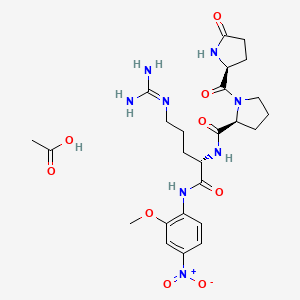

pGlu-Pro-Arg-MNA (monoacetate) (CAS No. 2070009-26-4) is a synthetic chromogenic substrate with the molecular formula C₂₅H₃₆N₈O₉ and a molecular weight of 592.6 g/mol . Its structure comprises a tripeptide sequence (pGlu-Pro-Arg) linked to 4-methoxy-β-naphthylamine (MNA) and stabilized by a monoacetate salt. This compound is primarily used to measure protein C activity in coagulation studies via photometric methods, often combined with partial thromboplastin time (aPTT) systems .

Key properties include:

- Solubility: ≥25 mg/mL in water (42.19 mM), facilitating easy preparation of stock solutions .

- Stability: Storage at -80°C (6 months) or -20°C (1 month) preserves activity, though repeated freeze-thaw cycles must be avoided .

- Specificity: Designed to mimic thrombin cleavage sites in human fibrinogen, enabling sensitive detection of antithrombin III and protein C .

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFQYEIMISHQDL-FRKSIBALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Loading

The synthesis begins with selecting a Tentagel S RAM resin (0.22–0.25 mmol/g loading capacity) as the solid support. This resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and its mechanical stability during iterative coupling cycles. The first amino acid, typically pyroglutamic acid (pGlu), is anchored via its C-terminal carboxyl group using a microwave-assisted coupling protocol.

Key Parameters:

-

Resin Pretreatment : Swelling in dimethylformamide (DMF) for 30 minutes.

-

Coupling Reagents : HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DiPEA (N,N-diisopropylethylamine) in a 1:2 molar ratio.

-

Temperature : 50°C under microwave irradiation (Liberty Blue™ Synthesizer).

Iterative Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in N-methylpyrrolidone (NMP) (3 × 3 min). Subsequent amino acids (Pro, Arg, and MNA-modified residues) are coupled sequentially. Each cycle involves:

-

Activation : 5 equivalents of Fmoc-amino acid with HCTU/DiPEA in DMF:NMP (1:1).

-

Reaction Time : 1 hour at room temperature for standard residues; extended to 2 hours for sterically hindered residues like arginine.

-

Capping : Unreacted amines are acetylated using 10% acetic anhydride and 5% N-methylmorpholine (NMM) in NMP.

Optimization Challenges:

-

Arg Side-Chain Protection : The Pbf (pentamethyldihydrobenzofuransulfonyl) group is used to prevent side reactions during coupling.

-

MNA Incorporation : The methoxy-nitroaniline (MNA) group is introduced via a pre-modified arginine derivative to ensure correct chromogenic properties.

Cleavage and Crude Product Isolation

Resin Cleavage Conditions

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 105 minutes at room temperature. This step simultaneously removes side-chain protecting groups and liberates the peptide from the resin.

Yield Considerations:

Monoacetate Salt Formation

The acetate counterion is introduced during purification. The crude peptide is dissolved in 0.1% acetic acid and lyophilized to obtain the monoacetate salt. This step enhances solubility in aqueous buffers (42.19 mM in water).

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification is performed on a C4 or diphenyl column using a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

Typical Gradient:

| Time (min) | %B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 5 | 1.5 |

| 30 | 95 | 1.5 |

Fractions are analyzed by LC-MS, and those with >99% purity (UV detection at 214 nm) are pooled.

Mass Spectrometry Validation

Electrospray ionization (ESI) confirms the molecular weight:

| Concentration (mM) | Volume (mL) per 1 mg |

|---|---|

| 1 | 1.6875 |

| 5 | 0.3375 |

| 10 | 0.1687 |

Solutions are stored at -20°C (1 month stability) or -80°C (6 months stability).

Research Applications and Methodological Validation

Protein C Activity Assays

pGlu-Pro-Arg-MNA monoacetate is used in two parallel systems:

Chemical Reactions Analysis

Types of Reactions: pGlu-Pro-Arg-MNA (monoacetate) primarily undergoes hydrolysis reactions when used as a substrate in biochemical assays. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or buffer solutions at physiological pH.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the hydrolysis of pGlu-Pro-Arg-MNA (monoacetate) include the corresponding amino acids and chromogenic fragments .

Scientific Research Applications

Applications in Scientific Research

- Biochemistry

- Clinical Diagnostics

- Drug Development

Thrombin Activity Measurement

A study demonstrated that pGlu-Pro-Arg-MNA (monoacetate) effectively measures thrombin activity, with a linear relationship observed between thrombin concentration and absorbance changes at specific wavelengths. This capability positions it as a reliable tool for assessing coagulation status in clinical settings .

Antithrombotic Drug Evaluation

In research focused on new anticoagulant drugs, pGlu-Pro-Arg-MNA (monoacetate) was used to assess the inhibitory effects of these drugs on thrombin activity. The results indicated that the compound could effectively differentiate between varying levels of anticoagulant efficacy, thus aiding drug development efforts .

Diagnostic Applications

Clinical studies have utilized pGlu-Pro-Arg-MNA (monoacetate) to measure antithrombin III levels in patients undergoing anticoagulation therapy. Findings suggested that monitoring these levels could improve patient management strategies and reduce complications associated with anticoagulation .

Mechanism of Action

pGlu-Pro-Arg-MNA (monoacetate) exerts its effects by serving as a substrate for thrombin and other serine proteases. Upon cleavage by these enzymes, the compound releases a chromogenic fragment that can be quantitatively measured using photometric methods. This allows for the assessment of enzyme activity and the evaluation of potential inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromogenic substrates for coagulation studies share structural motifs (e.g., pGlu-Pro-Arg) but differ in reporter groups, solubility, and specificity. Below is a detailed comparison:

Table 1: Comparative Analysis of pGlu-Pro-Arg-MNA (monoacetate) and Related Compounds

Key Findings:

Structural Variations :

- Reporter Groups : pGlu-Pro-Arg-MNA uses MNA for chromogenic detection, while Phe-Pro-Arg-PABA-Resorufin employs resorufin for fluorescence . Pyr-Pro-Arg-pNA relies on pNA, which releases a yellow product upon cleavage .

- Peptide Backbone : All substrates retain the Pro-Arg sequence critical for thrombin recognition, but modifications (e.g., pGlu vs. Pyr) influence enzyme affinity .

Performance Metrics: Sensitivity: Phe-Pro-Arg-PABA-Resorufin offers dual detection modes, enhancing sensitivity in biological matrices . Stability: pGlu-Pro-Arg-MNA’s monoacetate salt improves solubility and shelf life compared to non-salt forms .

Applications :

- pGlu-Pro-Arg-MNA is specialized for protein C deficiency studies , whereas Pyr-Pro-Arg-pNA is a general-purpose substrate for coagulation cascades .

Biological Activity

pGlu-Pro-Arg-MNA (monoacetate), a synthetic peptide, is primarily recognized for its role as a chromogenic substrate in biochemical assays, particularly those assessing thrombin activity. This compound mimics a thrombin cleavage site in human fibrinogen, making it a valuable tool in the study of coagulation processes and the regulation of antithrombin III.

- CAS Number : 2070009-26-4

- Molecular Formula : C₃₃H₄₈N₈O₉

- Molecular Weight : 592.60 g/mol

- Solubility : Soluble in water at a concentration of 25 mg/mL (42.19 mM) .

The biological activity of pGlu-Pro-Arg-MNA (monoacetate) is primarily linked to its interaction with thrombin. Upon cleavage at the arginine residue, the compound releases a chromogenic substrate that can be quantitatively measured spectrophotometrically. This mechanism allows for sensitive assays that determine thrombin and antithrombin III activities, which are crucial for understanding blood coagulation dynamics .

Applications in Research and Medicine

- Thrombin Activity Assays : Utilized extensively to measure thrombin activity and its inhibition by antithrombin III.

- Diagnostic Tools : Applied in clinical settings for diagnostic assays to evaluate anticoagulant therapy effectiveness and monitor patients with clotting disorders.

- Biochemical Research : Employed in studies investigating enzyme kinetics and inhibition mechanisms related to coagulation factors .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| pGlu-Pro-Arg-MNA | Higher sensitivity due to specific chromogenic group | Thrombin assays, diagnostic kits |

| pGlu-Pro-Arg-pNA | Different chromogenic group | Thrombin assays |

| pGlu-Pro-Arg-MNA (no acetate) | Lacks monoacetate group | General peptide studies |

This table highlights how pGlu-Pro-Arg-MNA (monoacetate) stands out among related compounds due to its enhanced sensitivity and specificity in assays .

Study 1: Thrombin Activity Measurement

In a controlled laboratory setting, researchers utilized pGlu-Pro-Arg-MNA (monoacetate) to assess thrombin activity in various blood samples. The results indicated a direct correlation between the rate of substrate cleavage and thrombin concentration, demonstrating the compound's efficacy as a sensitive assay tool.

Study 2: Antithrombin III Regulation

Another study focused on the interaction between thrombin and antithrombin III using this compound as a substrate. The findings revealed that the presence of antithrombin III significantly reduced thrombin activity, highlighting the potential of pGlu-Pro-Arg-MNA (monoacetate) in studying anticoagulation mechanisms .

Q & A

Q. What is the biochemical role of pGlu-Pro-Arg-MNA monoacetate in thrombin activity assays?

pGlu-Pro-Arg-MNA monoacetate is a chromogenic peptide substrate designed to mimic the thrombin cleavage site in human fibrinogen. It releases p-nitroaniline (pNA) upon hydrolysis by thrombin, producing a measurable colorimetric signal (absorbance at 405 nm). This enables quantitative assessment of thrombin activity or antithrombin III inhibition in biochemical assays. The substrate’s specificity arises from its sequence (pGlu-Pro-Arg), which aligns with thrombin’s catalytic pocket .

Q. How should researchers optimize substrate concentration in kinetic assays using pGlu-Pro-Arg-MNA monoacetate?

Optimal substrate concentration should be determined using the Michaelis-Menten constant (Km = 0.106 mM) reported for thrombin . Start with substrate concentrations ranging from 0.5×Km to 2×Km (0.05–0.2 mM) to ensure linear initial reaction rates. Adjust based on enzyme purity and buffer conditions (e.g., pH 7.4–8.0, 37°C). Include controls without thrombin to account for background hydrolysis of the substrate .

Q. What are the critical storage conditions for maintaining the stability of pGlu-Pro-Arg-MNA monoacetate?

Store lyophilized pGlu-Pro-Arg-MNA monoacetate at 2–8°C in airtight, light-protected containers. Reconstitute in nuclease-free water or assay buffer immediately before use. Avoid repeated freeze-thaw cycles, as this may increase free pNA contamination (>0.5% compromises accuracy) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Km values for pGlu-Pro-Arg-MNA monoacetate across studies?

Discrepancies in Km values (e.g., 0.106 mM vs. other values) may arise from differences in assay conditions, such as buffer composition (e.g., ionic strength, divalent cations), thrombin isoform specificity, or variations in substrate purity (≥95% required for reproducibility). Validate kinetic parameters under standardized conditions, including pH 7.4–8.0 and 25–37°C, and compare against reference thrombin activity curves .

Q. What methodological steps are required to validate the specificity of pGlu-Pro-Arg-MNA monoacetate in complex biological matrices?

To confirm specificity in serum or plasma:

- Pre-treat samples with protease inhibitors (e.g., 1 mM PMSF for serine proteases).

- Use thrombin-specific inhibitors (e.g., hirudin) to verify signal suppression.

- Compare hydrolysis rates in thrombin-depleted vs. thrombin-spiked samples.

Cross-reactivity with other proteases (e.g., factor Xa) should be tested using purified enzyme systems .

Q. How does the presence of free p-nitroaniline (pNA) impact assay interpretation, and what controls are necessary to mitigate this?

Free pNA (≤0.5% in pure batches) elevates baseline absorbance, reducing sensitivity. To mitigate:

- Centrifuge reconstituted substrate solutions to remove particulate contaminants.

- Include a "no enzyme" control in every assay to subtract background signal.

- Validate lot-specific pNA levels via HPLC or absorbance scans (320–420 nm) before use .

Methodological Notes

- Molecular Weight Clarification : The molecular weight of pGlu-Pro-Arg-MNA monoacetate is 592.60 g/mol (including acetate). Discrepancies in literature (e.g., 622.7 g/mol) may reflect alternate salt forms or hydration states; confirm via mass spectrometry .

- Data Reproducibility : Ensure batch-to-batch consistency by requesting certificates of analysis (CoA) for purity, endotoxin levels, and residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.